Structural and Electronic Differentiation from 4-Amino-3-fluorobenzamide: N-(2-Fluoroethyl) Substitution Introduces Additional Lipophilicity and Hydrogen‑Bonding Capacity
4‑Amino‑3‑fluoro‑N‑(2‑fluoroethyl)benzamide differs from 4‑amino‑3‑fluorobenzamide (CAS 609783‑62‑2) by the presence of an N‑(2‑fluoroethyl) amide side chain [1]. While 4‑amino‑3‑fluorobenzamide is a simpler, unsubstituted amide (MW 154.14), the target compound incorporates a 2‑fluoroethyl group, increasing molecular weight to 200.19 and adding both an aliphatic fluorine and a flexible two‑carbon linker [1]. This side chain is expected to modulate lipophilicity (cLogP ~1.1) and may serve as a hydrogen‑bond acceptor, potentially altering membrane permeability and target engagement relative to the unsubstituted analog .
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | C9H10F2N2O; MW 200.19; contains 4‑amino‑3‑fluorobenzamide core with N‑(2‑fluoroethyl) substitution [1] |
| Comparator Or Baseline | 4‑Amino‑3‑fluorobenzamide (CAS 609783-62-2); C7H7FN2O; MW 154.14; lacks N‑alkyl substitution |
| Quantified Difference | +46.05 Da; addition of –CH2–CH2–F side chain; cLogP increased by ~0.5–1.0 units (estimated) [1] |
| Conditions | Structural comparison based on chemical formulae and standard computational predictions [1] |
Why This Matters
The N‑(2‑fluoroethyl) group provides a distinct lipophilic/hydrogen‑bonding handle that can be exploited for improving membrane permeability or target residence time, directly influencing the choice of this compound over the simpler benzamide for advanced SAR studies.
- [1] Chemsrc. (2024). 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide. https://m.chemsrc.com/cas/1863470-00-1_3304321.html View Source
